

A Technical Deep Dive into the Photochemistry and Photodissociation of 1,2-Diiodoethene

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Compound of Interest

Compound Name: 1,2-Diiodoethene

Cat. No.: B11823565

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This technical guide offers a comprehensive examination of the photochemistry and photodissociation dynamics of the cis and trans isomers of **1,2-diiodoethene**. While direct experimental data on this specific molecule is limited, this document synthesizes available information, draws parallels from analogous dihaloethenes, and outlines the theoretical and experimental frameworks used to study such photochemical reactions. This guide is intended to serve as a foundational resource, highlighting both the current understanding and the existing knowledge gaps in the field.

Introduction to 1,2-Diiodoethene

1,2-Diiodoethene ($C_2H_2I_2$) is an organoiodine compound existing as two geometric isomers: **cis-(Z)-1,2-diiodoethene** and **trans-(E)-1,2-diiodoethene**. The presence of a carbon-carbon double bond restricts rotation, giving rise to these distinct stereoisomers, each with unique physical and chemical properties. The large, electron-rich iodine atoms significantly influence the electronic structure and reactivity of the ethylene backbone, making the carbon-iodine (C-I) bond the primary site for photochemical activity.

The study of **1,2-diiodoethene**'s photochemistry is crucial for understanding fundamental processes such as photoisomerization and photodissociation in halogenated alkenes. These processes are central to various fields, including atmospheric chemistry, organic synthesis, and the development of photosensitive materials.

Isomer Stability and Physicochemical Properties

Computational studies and established chemical principles indicate that the trans isomer of **1,2-diiodoethene** is thermodynamically more stable than the cis isomer. This is primarily attributed to the significant steric repulsion between the two large iodine atoms when they are on the same side of the double bond in the cis configuration.

Property	cis-1,2-Diiodoethene	trans-1,2-Diiodoethene
Synonyms	(Z)-1,2-Diiodoethene, cis-1,2-Acetylene diiodide	(E)-1,2-Diiodoethene, trans-1,2-Acetylene diiodide
CAS Number	590-26-1	590-27-2
Molecular Weight	279.85 g/mol	279.85 g/mol
Dipole Moment	0.75 D	0.00 D
Melting Point	-14 °C	73 °C
Boiling Point	188 °C	191 °C
Relative Stability	Less stable	More stable (by approx. 2 kcal/mol) ^{[1][2]}
Ionization Energy (Adiabatic)	8.6 eV	Data not readily available
Ionization Energy (Vertical)	8.94 eV	Data not readily available

Electronic Structure and Photodissociation Dynamics

Upon absorption of ultraviolet (UV) light, **1,2-diiodoethene** molecules are promoted to an electronically excited state. The subsequent relaxation and dissociation dynamics are dictated by the topology of the excited-state potential energy surfaces.

Primary Photochemical Pathways

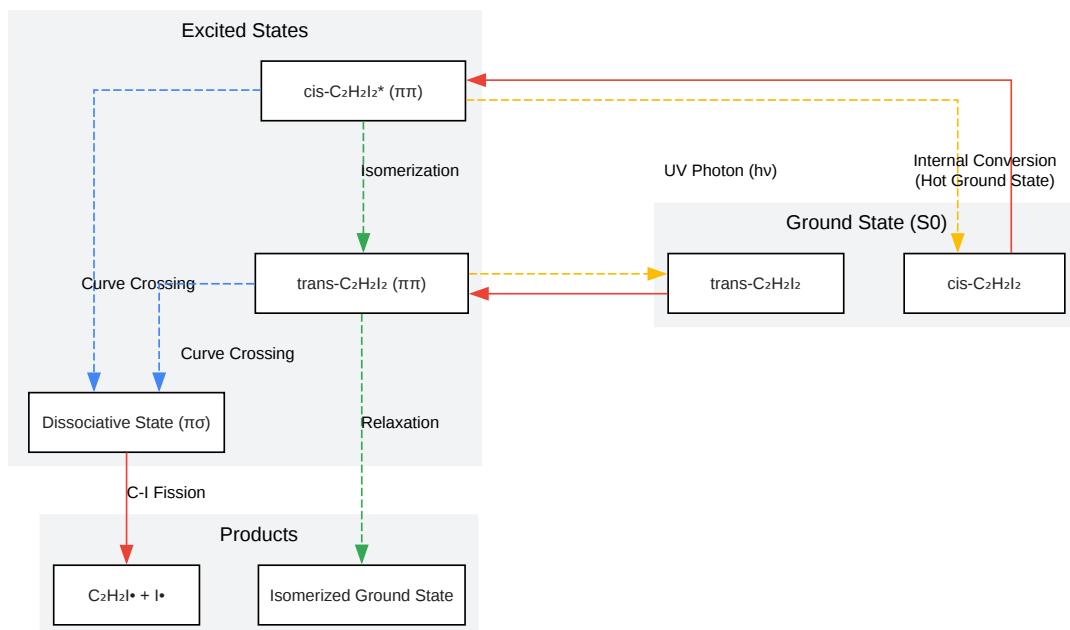
Drawing from studies on analogous molecules like 1,2-dichloroethene and 1,2-dibromoethene, the primary event following UV excitation of **1,2-diiodoethene** is the homolytic cleavage of a C-

I bond, which is the weakest bond in the molecule.^[1] The general mechanism is believed to involve:

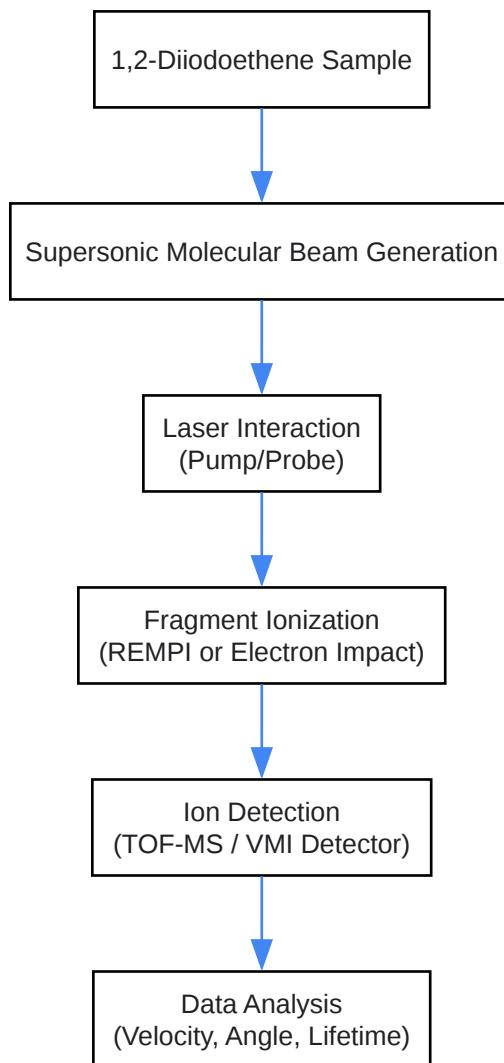
- Excitation: The molecule absorbs a UV photon, promoting an electron from a π bonding orbital to a π^* antibonding orbital (a $\pi \rightarrow \pi^*$ transition).
- Dissociation/Isomerization: From the excited $\pi\pi^*$ state, the molecule can follow several pathways:
 - Direct Dissociation: The excited-state potential energy surface may be repulsive along the C-I bond coordinate, leading to direct and rapid bond fission.
 - Indirect Dissociation via Curve Crossing: The initially populated $\pi\pi^*$ state can cross onto a dissociative potential energy surface, such as a $\pi\sigma^*$ or $n\sigma^*$ state, which is repulsive with respect to the C-I bond length. This leads to the formation of a vinyl radical and an iodine atom (I).
 - Internal Conversion and Dissociation: The molecule can undergo rapid internal conversion back to a highly vibrationally excited ("hot") electronic ground state. If the vibrational energy exceeds the C-I bond dissociation energy, the bond can rupture.
 - Isomerization: Rotation around the C=C bond can occur in the excited state, leading to cis-trans isomerization.

The following diagram illustrates the probable photodissociation pathways for **1,2-diiodoethene**.

General Photodissociation Pathways of 1,2-Diiodoethene



Experimental Workflow for Photodissociation Studies

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